2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
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Overview
Description
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 3-(trifluoromethyl)benzoyl chloride and a suitable base such as triethylamine.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Coupling of the Rings: The final step involves the coupling of the pyrrolidine and thiazole rings through an etherification reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyl and thiazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- **2-((1-(3-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
Uniqueness
Compared to similar compounds, 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyrrolidine and thiazole rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-2-10(8-11)13(21)20-6-4-12(9-20)22-14-19-5-7-23-14/h1-3,5,7-8,12H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYURLIKSOYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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